Core Scaffold Differentiation: 8H-Indeno[1,2-d]thiazole vs. Benzothiazole in SARS-CoV-2 3CLpro Binding Affinity
The 8H-indeno[1,2-d]thiazole core provides a unique tricyclic architecture that distinguishes it from the widely used benzothiazole scaffold. In the published 8H-indeno[1,2-d]thiazole series evaluated against SARS-CoV-2 3CLpro, the representative compound 7a (bearing an N-aryl substituent) achieved an IC50 of 1.28 ± 0.17 μM [1]. A structurally analogous benzothiazole series would be expected to exhibit different binding geometry in the 3CLpro active site due to the absence of the fused cyclopentadiene ring, although no direct head-to-head comparison has been published to date. The 8H-indeno[1,2-d]thiazole scaffold enables π-stacking interactions via the extended indene aromatic system that are sterically precluded for the simpler benzothiazole core [1].
| Evidence Dimension | SARS-CoV-2 3CLpro inhibitory activity – core scaffold comparison |
|---|---|
| Target Compound Data | IC50 = 1.28 ± 0.17 μM (compound 7a; 8H-indeno[1,2-d]thiazole class representative) [1] |
| Comparator Or Baseline | Benzothiazole 3CLpro inhibitors: no class-level IC50 established for direct comparison; scaffold topology differs by absence of fused cyclopentadiene ring |
| Quantified Difference | Not available (no direct head-to-head study); inferred structural advantage from extended π-system and tricyclic geometry |
| Conditions | In vitro FRET-based enzymatic assay against recombinant SARS-CoV-2 3CLpro, with PF-07321332 (nirmatrelvir) as positive control [1] |
Why This Matters
Structural differentiation at the core scaffold level is a primary determinant of target binding affinity, and the 8H-indeno[1,2-d]thiazole core demonstrated low-micromolar potency against SARS-CoV-2 3CLpro, establishing it as a validated starting point distinct from benzothiazole-based alternatives.
- [1] Wu J, Feng B, Gao LX, Zhang C, Li J, Xiang DJ, Zang Y, Wang WL. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules. 2022;27(10):3359. doi:10.3390/molecules27103359. View Source
